molecular formula C13H14FNO B8152931 N-Cyclobutyl-3-fluoro-5-vinylbenzamide

N-Cyclobutyl-3-fluoro-5-vinylbenzamide

Cat. No.: B8152931
M. Wt: 219.25 g/mol
InChI Key: LTIHVWOAZSARCM-UHFFFAOYSA-N
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Description

N-Cyclobutyl-3-fluoro-5-vinylbenzamide is a fluorinated benzamide derivative characterized by a cyclobutyl amine group, a vinyl substituent at the 5-position, and a fluorine atom at the 3-position of the benzamide core. The cyclobutyl moiety could influence conformational rigidity and binding interactions in target proteins .

Properties

IUPAC Name

N-cyclobutyl-3-ethenyl-5-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c1-2-9-6-10(8-11(14)7-9)13(16)15-12-4-3-5-12/h2,6-8,12H,1,3-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIHVWOAZSARCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC(=C1)F)C(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-3-fluoro-5-vinylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-fluoro-5-vinylbenzoic acid with an appropriate amine, such as cyclobutylamine, under conditions that facilitate amide bond formation.

    Cyclobutyl Group Introduction: The cyclobutyl group is introduced through a nucleophilic substitution reaction, where cyclobutylamine reacts with the benzamide intermediate.

    Vinyl Group Addition: The vinyl group can be introduced via a Heck reaction, where a vinyl halide reacts with the benzamide intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-3-fluoro-5-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of new functional groups.

Scientific Research Applications

N-Cyclobutyl-3-fluoro-5-vinylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-3-fluoro-5-vinylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group, fluorine atom, and vinyl group contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Cyclobutyl-3-fluoro-5-vinylbenzamide with analogous benzamide derivatives, focusing on structural features, physicochemical properties, and reported applications.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Source
This compound Cyclobutyl, fluoro (3-), vinyl (5-) Not reported Hypothesized: Agrochemical/medicinal lead -
N-(2-Chlorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (13b) Chlorophenyl, fluoro, isopropoxy, cyano-hydroxybutenamido Not reported Teriflunomide analog; immunomodulatory activity [1]
Flutolanil 3-(1-methylethoxy)phenyl, trifluoromethyl 323.3 (calculated) Fungicide; inhibits succinate dehydrogenase [2]
Cyprofuram 3-chlorophenyl, tetrahydro-2-oxo-3-furanyl 280.7 (calculated) Fungicide; systemic action against oomycetes [2]
3-fluoro-5-trifluoromethyl-N-(3-fluoro-5-trifluoromethylbenzoyl)-N-3-methylbutylbenzamide Dual trifluoromethyl, fluoro, methylbutyl 469.3 (reported) High volatility (GC data); agrochemical research [3]
3-{[(5-bromo-3-chloro-2-hydroxyphenyl)sulfonyl]amino}-5-(1-cyanocyclobutyl)-2-hydroxy-N-methylbenzamide Bromo, chloro, cyanocyclobutyl, sulfonamide 514.8 (reported) Non-polymer ligand; potential kinase inhibitor [5]

Key Observations :

Substituent Effects on Bioactivity :

  • Fluorine and trifluoromethyl groups (e.g., in Flutolanil and the trifluoromethylated benzamide ) enhance lipophilicity and resistance to metabolic degradation, critical for fungicidal activity .
  • The vinyl group in the target compound may offer synthetic versatility (e.g., cross-coupling reactions) compared to saturated analogs like Cyprofuram .

Cyclobutyl vs.

Physicochemical Properties :

  • The trifluoromethylated analog exhibits higher molecular weight (469.3 g/mol) and volatility, suggesting suitability for gas-phase agrochemical delivery. In contrast, the target compound’s vinyl group may reduce volatility, favoring liquid-phase applications.

Biological Target Hypotheses: The sulfonamide-bridged compound shares structural motifs with kinase inhibitors, while 13b demonstrates immunomodulatory effects. The target compound’s lack of polar sulfonamide or cyano groups may shift its mechanism toward non-enzymatic targets (e.g., membrane disruptors).

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